![molecular formula C17H17N3O4S B2982975 N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide CAS No. 1251695-61-0](/img/structure/B2982975.png)
N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide
カタログ番号:
B2982975
CAS番号:
1251695-61-0
分子量:
359.4
InChIキー:
UHXNLDKBLDYJFS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the one , often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Chemical Reactions Analysis
Pyrazoles, including the compound , can undergo a variety of chemical reactions. For instance, a regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .科学的研究の応用
Carbonic Anhydrase Inhibition
- A study by Mert et al. (2015) focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety. These compounds were tested for their inhibitory effects on human carbonic anhydrase isoenzymes, showing varying degrees of inhibition (Mert et al., 2015).
- Bülbül et al. (2008) synthesized amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, studying their inhibitory effects on carbonic anhydrase isoenzymes. The results indicated potent inhibition, suggesting potential applications in related fields (Bülbül et al., 2008).
Antitumor and Antiproliferative Activities
- Mert et al. (2014) reported the synthesis of pyrazole-sulfonamide derivatives and tested their antiproliferative activities against cancer cell lines. Some compounds exhibited promising broad-spectrum antitumor activity (Mert et al., 2014).
- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related derivatives, screening them for cytotoxic activity against Ehrlich Ascites Carcinoma cells, revealing potential antitumor applications (Hassan et al., 2014).
Antimicrobial Activity
- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety and evaluated their antimicrobial activities. Several compounds showed promising results against bacteria and fungi, indicating potential for antimicrobial applications (Darwish et al., 2014).
- El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, assessing their antimicrobial activity. Their findings suggest potential use in developing antimicrobial agents (El‐Emary et al., 2002).
Chemical Synthesis and Structural Analysis
- Zhu et al. (2011) described an efficient strategy for the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, which could have implications in the synthesis of related pyrazole compounds (Zhu et al., 2011).
- Kettmann and Svetlik (2003) conducted a crystallographic study on a pyrazole derivative, providing insights into the three-dimensional arrangement of pharmacophoric groups in such compounds (Kettmann & Svetlik, 2003).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-7-25-16(10)17-20-19-15(24-17)9-14(21)18-12-5-4-11(22-2)8-13(12)23-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXNLDKBLDYJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Cat. No.: B2982893
CAS No.: 774212-79-2; 881891-89-0
4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidi...
Cat. No.: B2982895
CAS No.: 2097860-90-5
Bis(2-methylpropoxy)phosphoryl-(4-bromophenyl)methanol
Cat. No.: B2982896
CAS No.: 374696-84-1
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobut...
Cat. No.: B2982897
CAS No.: 902929-79-7
顧客に最も人気
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)aceti...
Cat. No.: B2982910
CAS No.: 1334415-21-2; 1373502-96-5

![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
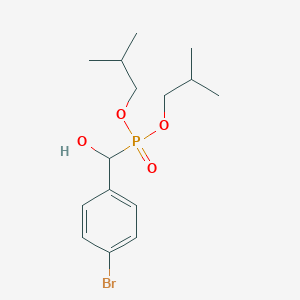
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)
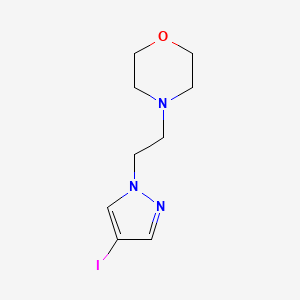
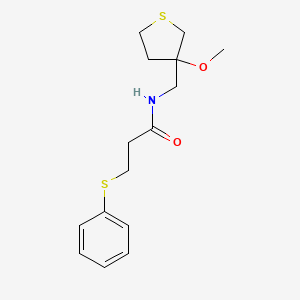

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)
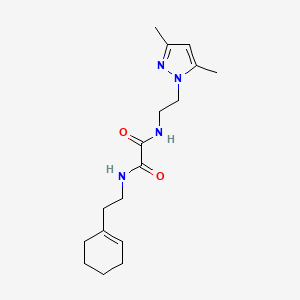
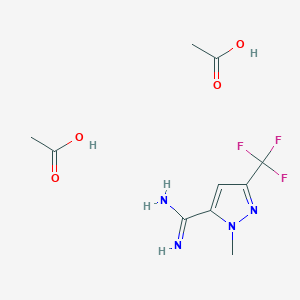
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
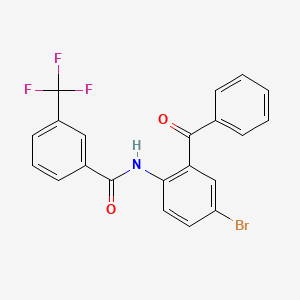
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
